

GB1908: A Targeted Approach to Disrupting Galectin-1 Signaling in Lung Cancer

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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610778

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An In-depth Technical Guide on the Mechanism of Action

Executive Summary

GB1908 is a potent and selective, orally bioavailable small molecule inhibitor of Galectin-1, a β -galactoside-binding lectin implicated in tumorigenesis and immune evasion in various cancers, including non-small cell lung cancer (NSCLC). High expression of Galectin-1 in the tumor microenvironment (TME) is often correlated with poor patient outcomes. **GB1908** exerts its anti-tumor effects by directly binding to the carbohydrate recognition domain (CRD) of Galectin-1, thereby disrupting its downstream signaling pathways that promote cancer progression, metastasis, and suppression of the anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of **GB1908** in lung cancer, detailing its molecular interactions, cellular effects, and the preclinical evidence supporting its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of **GB1908** in preclinical lung cancer models.

Parameter	Value	Species	Notes
Ki	57 nM	Human	Inhibitor constant for Galectin-1.[1]
72 nM	Mouse	[1]	
Kd	0.057 μ M	Human	Dissociation constant for Galectin-1.[2][3][4]
Selectivity	>50-fold	Human	Over Galectin-3 (Kd = 6.0 μ M).[1][2][3][4]
IC50	850 nM	Human	Inhibition of Galectin-1-induced apoptosis in Jurkat T-cells.[1][2][3][4]

Table 1: In Vitro Activity and Selectivity of **GB1908**

Study Type	Cell Line	Dosing Regimen	Outcome
Syngeneic Mouse Model	Lewis Lung Carcinoma (LL/2)	30 mg/kg, twice daily (p.o.) for 21 days	Significant reduction in primary lung tumor growth.[1][2][3][4]

Table 2: In Vivo Efficacy of **GB1908** in a Lung Cancer Model

Mechanism of Action

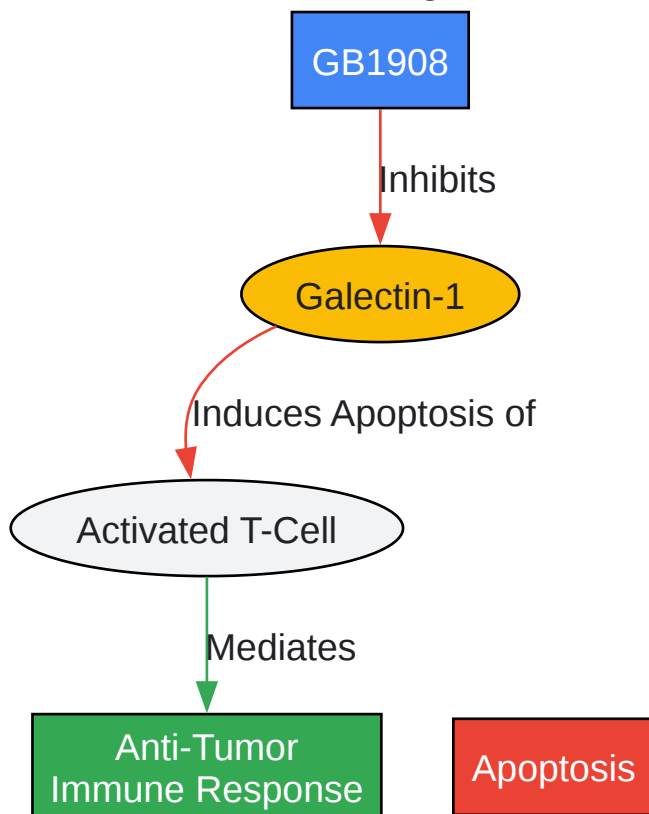
GB1908's primary mechanism of action is the competitive inhibition of Galectin-1. By occupying the CRD of Galectin-1, **GB1908** prevents its interaction with cell surface glycoproteins, thereby modulating multiple downstream signaling pathways critical for lung cancer progression.

Reversal of Immune Suppression

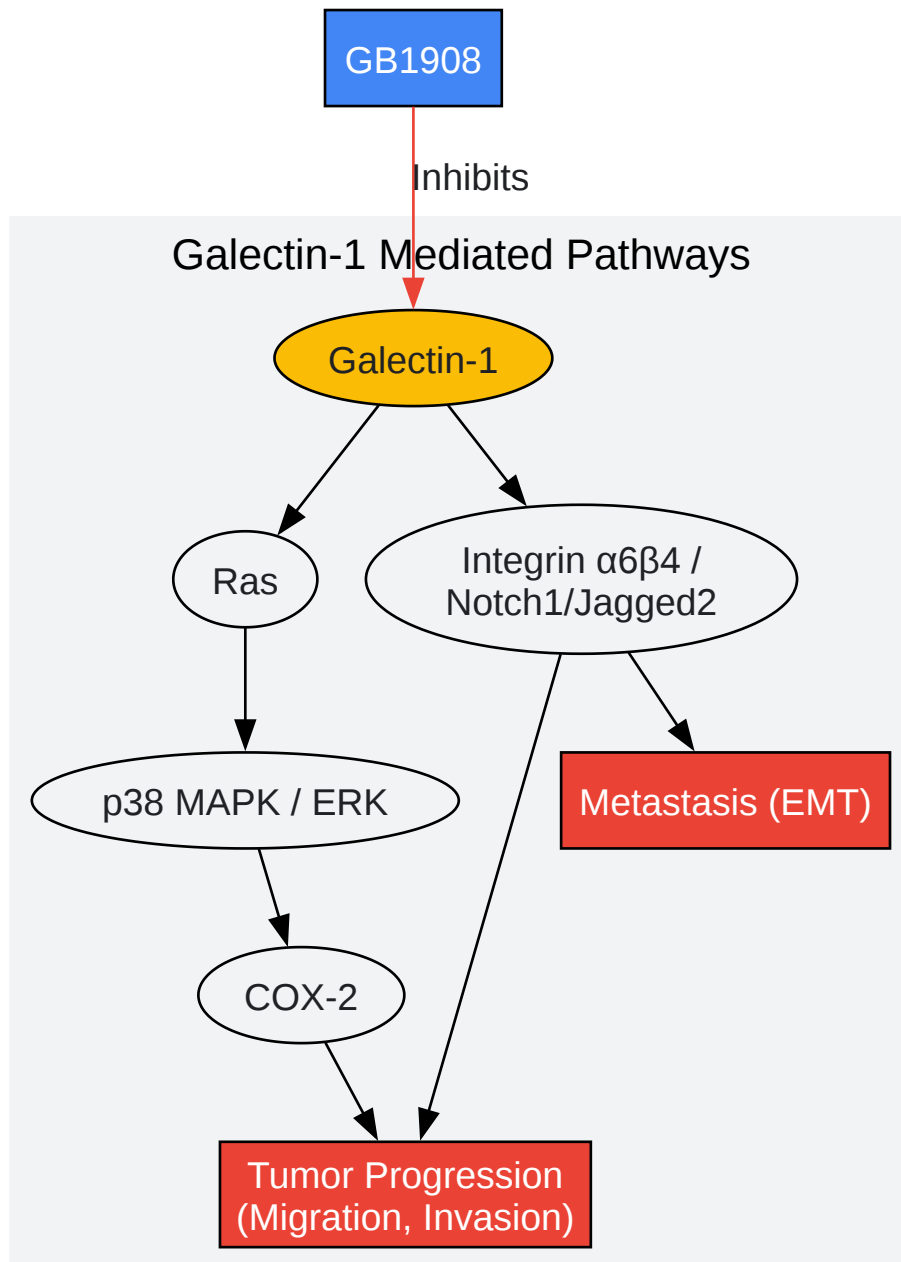
In the tumor microenvironment, Galectin-1 is secreted by cancer cells and contributes to an immunosuppressive milieu. It induces the apoptosis of activated T-cells, particularly CD4+ and CD8+ T-lymphocytes, thereby allowing the tumor to evade immune surveillance. **GB1908**

blocks this interaction, protecting T-cells from Galectin-1-induced apoptosis and enhancing the anti-tumor immune response.[5][6] Furthermore, **GB1908** has been shown to reduce the production of immunosuppressive cytokines within a stromal non-small cell lung cancer TME model.[5][6]

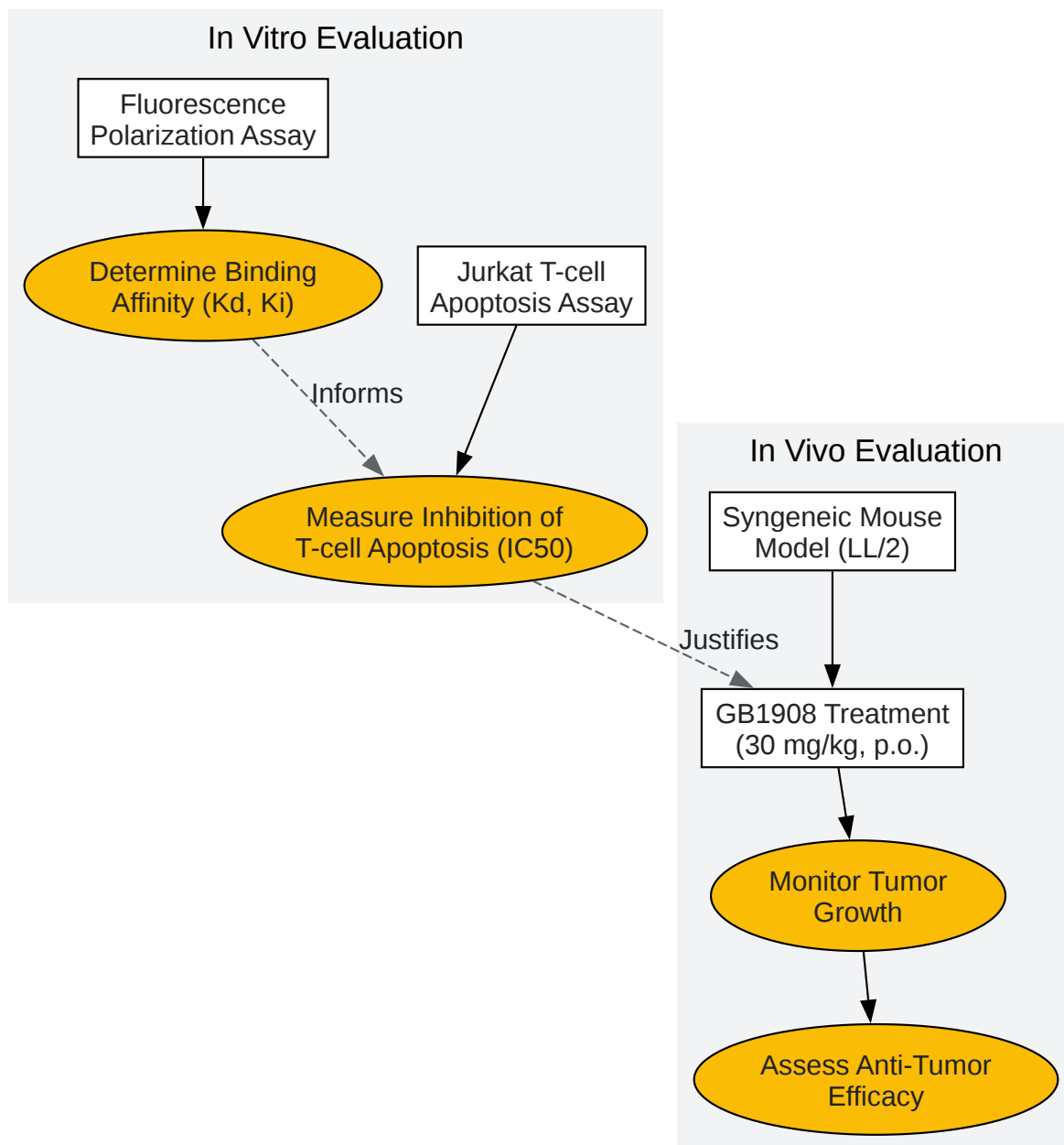
GB1908 Mechanism in Reversing Immune Suppression



GB1908's Impact on Pro-Tumorigenic Signaling



Experimental Workflow for Preclinical Evaluation of GB1908

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